molecular formula C25H27FN2O5 B11137682 4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11137682
M. Wt: 454.5 g/mol
InChI Key: IMEBZBIYQVEAEW-LNVKXUELSA-N
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Description

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluoro-methylbenzoyl group, a hydroxyphenyl group, and a morpholinylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of key intermediates such as 3-fluoro-4-methylbenzoic acid and 3-hydroxyphenylacetic acid. These intermediates are then subjected to various coupling reactions, cyclizations, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield quinones, while reduction of the benzoyl group may produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials with unique properties. Its functional groups can be modified to create polymers, coatings, and other advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(piperidin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
  • 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(pyrrolidin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinylpropyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C25H27FN2O5

Molecular Weight

454.5 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27FN2O5/c1-16-6-7-18(15-20(16)26)23(30)21-22(17-4-2-5-19(29)14-17)28(25(32)24(21)31)9-3-8-27-10-12-33-13-11-27/h2,4-7,14-15,22,29-30H,3,8-13H2,1H3/b23-21-

InChI Key

IMEBZBIYQVEAEW-LNVKXUELSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)O)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)O)O)F

Origin of Product

United States

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